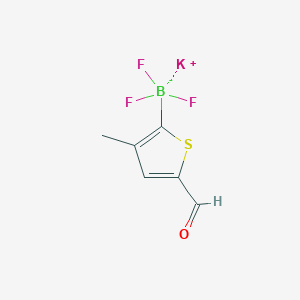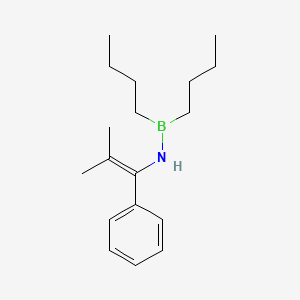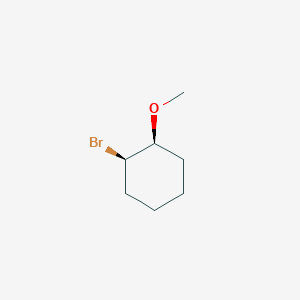
cis-1-Bromo-2-Methoxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is a chiral organic compound with significant importance in various chemical and pharmaceutical applications. The compound’s structure includes a bromine atom and a methoxy group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane typically involves the bromination of 2-methoxycyclohexanol. The reaction is carried out using bromine in the presence of a solvent like dichloromethane at low temperatures to ensure regioselectivity and stereoselectivity . The reaction conditions are carefully controlled to obtain the desired (1R,2S) configuration.
Industrial Production Methods
In industrial settings, the production of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: 2-methoxycyclohexanol, 2-methoxycyclohexanenitrile.
Oxidation: 2-methoxycyclohexanone.
Reduction: 2-methoxycyclohexane.
Aplicaciones Científicas De Investigación
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: In the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in hydrogen bonding and other interactions . The compound’s stereochemistry plays a crucial role in determining its reactivity and selectivity in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-bromo-2-hydroxycyclohexane: Similar structure but with a hydroxyl group instead of a methoxy group.
(1R,2S)-1-chloro-2-methoxycyclohexane: Similar structure but with a chlorine atom instead of a bromine atom.
(1R,2S)-1-bromo-2-methylcyclohexane: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is unique due to its specific stereochemistry and the presence of both a bromine atom and a methoxy group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of various chiral compounds .
Propiedades
Fórmula molecular |
C7H13BrO |
|---|---|
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
(1R,2S)-1-bromo-2-methoxycyclohexane |
InChI |
InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Clave InChI |
DGMAOHYUXAZIFR-RQJHMYQMSA-N |
SMILES isomérico |
CO[C@H]1CCCC[C@H]1Br |
SMILES canónico |
COC1CCCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
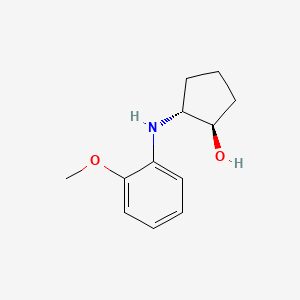

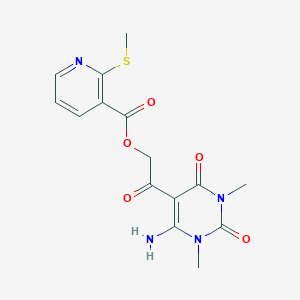
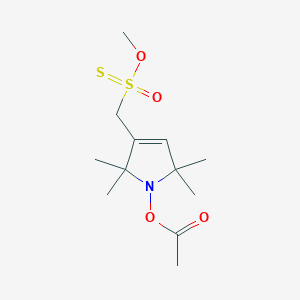
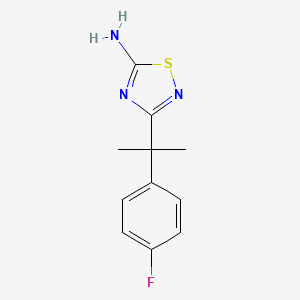

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
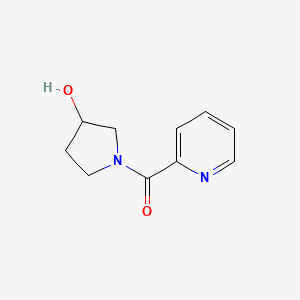
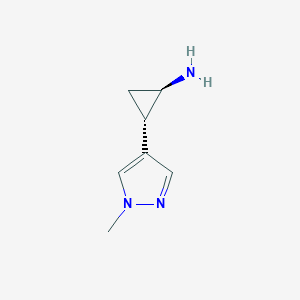
![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
